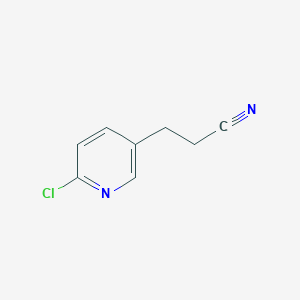

3-(6-Chloropyridin-3-yl)propanenitrile

Description

Contextual Significance of Pyridine-Based Nitriles in Organic Synthesis

Pyridine-based nitriles are a class of organic compounds of considerable importance in synthetic chemistry. The pyridine (B92270) moiety is a fundamental structural component in a vast array of pharmaceuticals and bioactive molecules. researchgate.net The incorporation of a nitrile (-CN) group onto this heterocyclic core further enhances its synthetic utility.

Nitriles are valuable functional groups because they can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. libretexts.org This chemical reactivity makes pyridine-based nitriles versatile building blocks for creating diverse molecular libraries. researchgate.net Methodologies in organic synthesis often focus on developing mild and regioselective ways to introduce nitrile groups onto pyridine rings or to use existing pyridine nitriles in further reactions. researchgate.net For instance, they are used in cycloaddition reactions and condensation reactions to form more complex heterocyclic systems like pyrimidines and other fused-ring structures. acs.orgnih.gov The ability to construct such compounds is crucial in medicinal chemistry and materials science.

Overview of Strategic Research Areas for 3-(6-Chloropyridin-3-yl)propanenitrile and Related Structures

The primary strategic research area for this compound and structurally similar compounds is in the field of agrochemicals. This compound is a known intermediate in the synthesis of certain neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.

For example, a related structure, N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide, is a known transformation product of the insecticide Acetamiprid. nih.gov The 6-chloro-3-pyridinylmethyl moiety is a common feature in several potent insecticides. This highlights the importance of this compound as a precursor for creating the core structure of these agrochemically significant molecules. Research in this area focuses on optimizing synthetic routes to these compounds to improve yield, reduce costs, and develop new analogs with enhanced efficacy or improved environmental profiles.

Other related structures containing the 6-chloropyridin-3-yl group are also investigated for various applications, further underscoring the importance of this chemical scaffold in synthetic programs. synquestlabs.com

Structural Features and Chemical Versatility of the 6-Chloropyridine-3-yl and Propanenitrile Moieties

The chemical properties of this compound are dictated by the interplay of its two main structural components: the 6-chloropyridine-3-yl ring and the propanenitrile side chain.

The 6-Chloropyridine-3-yl Moiety: The pyridine ring is an electron-deficient aromatic system. The presence of a chlorine atom at the 6-position further influences the ring's reactivity. Chlorine is an electron-withdrawing group, which decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. researchgate.net The chlorine atom itself can be displaced by various nucleophiles, a common strategy in the synthesis of substituted pyridines. chempanda.com 2-chloropyridines, for example, are widely used as intermediates in the production of fungicides, insecticides, and pharmaceuticals. chempanda.com The position of substituents on the chloropyridine ring significantly affects the reactivity and the outcome of chemical transformations. researchgate.net

The Propanenitrile Moiety: The propanenitrile group (-CH₂CH₂CN) offers significant chemical versatility. The nitrile functional group is a key synthon in organic chemistry. doubtnut.com Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This allows for a range of important transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (propanoic acid) via an intermediate amide (propanamide). doubtnut.com

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Stephen reduction, using stannous chloride and hydrochloric acid, can convert nitriles into aldehydes. vedantu.com

Reaction with Organometallic Reagents: Grignard reagents can attack the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine salt. libretexts.org

This dual functionality makes this compound a valuable and adaptable intermediate for synthesizing a wide range of more complex target molecules in chemical research.

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H7ClN2 |

|---|---|

Poids moléculaire |

166.61 g/mol |

Nom IUPAC |

3-(6-chloropyridin-3-yl)propanenitrile |

InChI |

InChI=1S/C8H7ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2H2 |

Clé InChI |

MXZUFCIIDKEJAN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC=C1CCC#N)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Route Development for 3 6 Chloropyridin 3 Yl Propanenitrile

Established Synthetic Pathways to 3-(6-Chloropyridin-3-yl)propanenitrile

Established methods for synthesizing pyridine (B92270) derivatives often rely on conventional, multistep approaches that are well-documented in organic chemistry. These pathways, while reliable, may involve multiple transformations and purification steps.

Conventional Multistep Approaches (e.g., via Grignard, alkylation of nitriles)

Conventional syntheses for structures like this compound can be logically devised through classical carbon-carbon bond-forming reactions, such as nucleophilic substitution by cyanide or the use of organometallic reagents.

One of the most direct and conventional methods for nitrile synthesis is the alkylation of a cyanide salt. youtube.com This approach involves the reaction of a suitable alkyl halide with a cyanide source, typically via an SN2 mechanism. In a plausible route to the target compound, a precursor such as 2-chloro-5-(2-haloethyl)pyridine would be reacted with sodium or potassium cyanide. This method is straightforward but requires the synthesis of the specific halo-alkylpyridine starting material and involves handling highly toxic cyanide salts. youtube.com

Alternatively, Grignard reagents offer a powerful tool for C-C bond formation. The preparation of pyridyl Grignard reagents, such as 3-pyridylmagnesium bromide from 3-bromopyridine, is an established procedure. researchgate.net A synthetic strategy could involve the reaction of a (6-chloropyridin-3-yl)magnesium halide with a three-carbon electrophile containing a nitrile or a masked nitrile group. More commonly, Grignard reagents are added to nitriles to form an intermediate imine, which is then hydrolyzed to a ketone under acidic conditions. youtube.comyoutube.com This would represent an indirect route, requiring subsequent conversion of the resulting ketone to the desired propanenitrile structure. For instance, reacting a 6-chloropyridin-3-yl Grignard reagent with propionitrile (B127096) would, after hydrolysis, yield a ketone, necessitating further chemical steps. The feasibility of using Grignard reagents with chloropyridine nitrile precursors has been demonstrated in the synthesis of related heterocyclic scaffolds. nih.gov

Table 1: Comparison of Conventional Synthetic Approaches

| Method | Plausible Reactants | Key Transformation | Considerations |

| Alkylation of Cyanide | 2-Chloro-5-(2-bromoethyl)pyridine + NaCN | SN2 Nucleophilic Substitution | Requires synthesis of the alkyl halide precursor; uses highly toxic cyanide reagents. youtube.com |

| Grignard Reaction | (6-Chloropyridin-3-yl)magnesium bromide + Acrylonitrile derivative | Nucleophilic Addition | Reaction with nitriles typically yields ketones after hydrolysis, requiring extra steps. youtube.comyoutube.com |

Electrophotochemical Synthesis and Related Modern Methodologies

Modern synthetic methodologies seek to improve efficiency and reduce reliance on harsh reagents. Electrophotochemical synthesis stands out as a "green" approach because it can replace toxic catalysts and reagents with electric current. bohrium.com While specific electrophotochemical routes for this compound are not prominently documented, the principles of this methodology can be applied. Electrochemical methods have been developed for the [2+2+2] annulation of alkynes and nitriles to construct substituted pyridine rings from the ground up. researchgate.net Such a strategy focuses on the formation of the core heterocycle rather than the modification of a pre-existing one. Theoretically, electrosynthesis could be employed for C-C bond formation or functional group transformations under mild conditions, potentially reducing the need for stoichiometric chemical oxidants or reductants and minimizing waste streams.

Advanced Synthetic Strategies and Process Optimization

Process optimization in chemical synthesis aims to enhance yield, purity, safety, and sustainability. For this compound, this involves leveraging catalytic systems and modern processing technologies.

Catalytic Approaches (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering high efficiency and functional group tolerance for the creation of C-C and C-N bonds. The palladium-catalyzed cyanation of aryl halides has emerged as a powerful alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

A highly plausible advanced synthesis of this compound would involve the palladium-catalyzed cyanation of a suitable precursor. For example, a molecule like 3-(3-bromopropyl)-6-chloropyridine could be coupled with a cyanide source. Modern protocols often use less toxic and easier-to-handle cyanide sources than simple alkali metal cyanides, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov These reactions are typically mediated by a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. nih.gov This catalytic approach avoids the use of superstoichiometric amounts of toxic copper cyanide and proceeds under milder conditions. nih.gov The scope of palladium-catalyzed cyanation is broad, encompassing a wide range of (hetero)aryl chlorides and bromides. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Halides

| Component | Example | Role | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source | nih.govorganic-chemistry.org |

| Ligand | Phosphine-based (e.g., dppf, XPhos) | Stabilizes catalyst, facilitates catalytic cycle | nih.gov |

| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂ | Source of the nitrile group | nih.govnih.gov |

| Base | K₂CO₃, KOAc | Activator/Promoter | nih.govnih.gov |

| Solvent | DMF, Dioxane/Water | Reaction medium | nih.govnih.gov |

| Temperature | 70-130 °C | To drive the reaction | nih.govnih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles can be applied to the synthesis of this compound in several ways.

Atom Economy : Catalytic methods, such as palladium-mediated cyanation, inherently improve atom economy compared to routes using stoichiometric reagents that are converted into waste byproducts.

Use of Safer Reagents : The shift from highly toxic NaCN or KCN to more stable and less toxic cyanide sources like potassium hexacyanoferrate(II) is a key green improvement in palladium-catalyzed cyanation reactions. nih.govnih.gov

Safer Solvents : Efforts in green chemistry encourage the use of environmentally benign solvents like water or ethanol, or minimizing solvent use altogether. rasayanjournal.co.inrsc.org While many cross-coupling reactions use polar aprotic solvents, developing catalytic systems that function in greener solvents is an active area of research.

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

| Prevent Waste | Utilize high-yield catalytic reactions over multi-step syntheses with stoichiometric reagents. |

| Atom Economy | Palladium-catalyzed cross-coupling reactions maximize the incorporation of starting materials into the final product. |

| Less Hazardous Synthesis | Employ K₄[Fe(CN)₆] instead of KCN/NaCN to reduce toxicity risks. nih.govnih.gov |

| Safer Solvents & Auxiliaries | Explore aqueous conditions for palladium catalysis or solvent-free reaction conditions. nih.govrsc.org |

| Catalysis | Use of palladium catalysts is superior to stoichiometric reagents. |

Flow Chemistry and Continuous Processing for Scalable Research Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. sci-hub.se

The synthesis of this compound could greatly benefit from flow chemistry, particularly for steps involving hazardous reagents or intermediates. For example, a Grignard reaction could be performed more safely in a flow reactor, where the unstable organometallic reagent is generated and consumed in situ, minimizing the amount present at any given time. Similarly, reactions using toxic cyanides can be made safer in an enclosed flow system. rsc.org A cyanide-free approach to nitriles using the van Leusen reaction has been successfully adapted to a continuous flow process, demonstrating the potential for safer nitrile synthesis. rsc.org A hypothetical multi-step flow synthesis could telescope several reaction steps—such as a Grignard formation, reaction with a nitrile, and subsequent workup—into a single, continuous operation, significantly reducing manual handling and improving process efficiency.

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of microwave-assisted cyanation of halo- and vinylpyridines can be applied to devise a plausible and efficient synthetic route.

The synthesis would likely proceed via the hydrocyanation of a vinylpyridine precursor or through a nucleophilic substitution reaction on a suitable starting material. Microwave irradiation can significantly enhance the rate of these reactions by efficiently coupling with the polar solvent and reactants, leading to rapid and uniform heating of the reaction mixture.

A potential microwave-assisted approach involves the reaction of 2-chloro-5-(2-haloethyl)pyridine with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent. The use of microwave heating in this nucleophilic substitution would be expected to dramatically reduce the reaction time from hours to minutes.

Another viable route is the palladium-catalyzed cyanation of a vinylpyridine precursor, 2-chloro-5-vinylpyridine, using a cyanide source like potassium ferrocyanide (K4[Fe(CN)6]). Microwave heating has been shown to be highly effective in accelerating palladium-catalyzed cross-coupling reactions.

The following table outlines hypothetical yet plausible reaction conditions for the microwave-assisted synthesis of this compound based on established methodologies for similar compounds.

Table 1: Hypothetical Conditions for Microwave-Assisted Synthesis

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-chloro-5-(2-bromoethyl)pyridine | KCN | - | DMSO | 150 | 10 | 85-95 |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogues

The development of synthetic routes that allow for the selective introduction of functional groups onto the pyridine ring or the propanenitrile side chain is crucial for creating a diverse library of analogues for structure-activity relationship (SAR) studies. Such selective syntheses are categorized based on the type of selectivity they achieve: chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of a new substituent), and stereoselectivity (controlling the spatial arrangement of atoms).

Chemoselectivity: In the context of this compound analogues, chemoselectivity would be important when multiple reactive sites are present in the molecule. For instance, if a starting material contained both a halogen and another functional group like an ester, a selective reaction at the halogen (e.g., a Suzuki coupling) without affecting the ester would be a chemoselective transformation. The judicious choice of catalysts and reaction conditions is paramount in achieving such selectivity. For example, palladium catalysts with specific ligands can differentiate between aryl chlorides and bromides, allowing for sequential cross-coupling reactions. nih.gov

Regioselectivity: The synthesis of substituted pyridine derivatives often presents challenges in controlling the position of incoming substituents. The inherent electronic properties of the pyridine ring direct electrophilic and nucleophilic attacks to specific positions. However, by using directing groups or by employing specific reaction conditions, the regioselectivity of a reaction can be controlled. For example, the ortho-lithiation of a substituted pyridine can direct a subsequent electrophilic attack to the position adjacent to the directing group, overriding the inherent reactivity of the pyridine ring.

Stereoselectivity: While the parent compound this compound is achiral, the introduction of substituents on the propanenitrile side chain can create one or more stereocenters. The development of stereoselective methods to control the configuration of these centers is of high importance. This can be achieved through various strategies, including the use of chiral catalysts (asymmetric catalysis), chiral auxiliaries, or substrate-controlled diastereoselective reactions. For instance, the asymmetric reduction of a ketone precursor or the enantioselective alkylation of the propanenitrile moiety could yield enantiomerically enriched analogues.

The following table provides hypothetical examples of chemo-, regio-, and stereoselective syntheses to produce analogues of this compound.

Table 2: Examples of Selective Synthesis of Analogues

| Analogue Structure | Type of Selectivity | Synthetic Approach |

|---|---|---|

| 3-(6-Phenylpyridin-3-yl)propanenitrile | Chemoselective | Suzuki coupling of this compound with phenylboronic acid, selectively reacting at the C-Cl bond. nih.gov |

| 3-(2,6-Dichloropyridin-3-yl)propanenitrile | Regioselective | Directed ortho-metalation of a protected 3-substituted pyridine followed by chlorination. |

Chemical Reactivity and Transformations of 3 6 Chloropyridin 3 Yl Propanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) in 3-(6-chloropyridin-3-yl)propanenitrile is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, cycloadditions, reduction, hydrolysis, and derivatization.

Nucleophilic Additions and Cycloadditions (e.g., for heterocycle formation)

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in the synthesis of various heterocyclic systems. For instance, nitriles are common precursors for the formation of pyrimidine (B1678525) and thiazole (B1198619) rings.

In the synthesis of pyrimidine derivatives, a nitrile can react with a compound containing an amidine moiety. nih.govresearchgate.net While specific examples with this compound are not extensively documented, the general reaction pathway involves the initial nucleophilic attack of the amidine on the electrophilic nitrile carbon, leading to a cyclization cascade that forms the pyrimidine ring. The reaction conditions often involve a base and heat to facilitate the condensation and cyclization steps.

Similarly, the synthesis of thiazoles can be achieved through the Hantzsch thiazole synthesis, where a compound containing a reactive methylene (B1212753) group adjacent to the nitrile can react with a thiourea (B124793) or thioamide derivative in the presence of an α-haloketone. researchgate.netnih.govmdpi.com The nitrile group in this compound can be a key component in forming such heterocyclic structures, which are prevalent in many biologically active molecules.

Reduction and Hydrolysis Pathways

The nitrile group can be readily reduced to a primary amine or hydrolyzed to a carboxylic acid, providing pathways to other important classes of compounds.

Reduction: The reduction of the nitrile group in this compound to 3-(6-chloropyridin-3-yl)propan-1-amine (B2400256) can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. google.com Catalytic hydrogenation is another viable method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov The resulting primary amine is a valuable building block for further functionalization.

Hydrolysis: Hydrolysis of the nitrile group offers a direct route to carboxylic acids. This transformation can be carried out under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis: Heating this compound with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will yield 3-(6-chloropyridin-3-yl)propanoic acid. google.com The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), will initially produce the carboxylate salt, 3-(6-chloropyridin-3-yl)propanoate. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Derivatization to Amides and Carboxylic Acids

As mentioned in the hydrolysis pathways, amides are key intermediates in the conversion of nitriles to carboxylic acids. By carefully controlling the reaction conditions, it is possible to isolate the amide. Partial hydrolysis of this compound, for instance using a controlled amount of water in the presence of an acid or base catalyst, can lead to the formation of 3-(6-chloropyridin-3-yl)propanamide.

The complete hydrolysis, as described previously, provides a reliable method for the synthesis of 3-(6-chloropyridin-3-yl)propanoic acid. This carboxylic acid can then serve as a precursor for a wide range of other derivatives, such as esters, acid chlorides, and other amides, through standard carboxylic acid chemistry.

Reactivity of the 6-Chloropyridine Moiety

The 6-chloropyridine ring in this compound is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution and enables its participation in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the 6-position of the pyridine (B92270) ring is a good leaving group and can be displaced by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

Common nucleophiles that can displace the chloride include:

Amines: Reaction with primary or secondary amines can introduce a substituted amino group at the 6-position. researchgate.netuni-muenchen.dethieme-connect.comyoutube.com These reactions are often carried out at elevated temperatures, sometimes with the aid of a base to neutralize the HCl generated.

Alkoxides and Thiolates: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and thiolates can be used to introduce alkoxy or alkylthio groups, respectively. tandfonline.com These reactions typically proceed under basic conditions.

| Nucleophile | Reagent Example | Product Type |

| Primary/Secondary Amine | Morpholine | 6-(Morpholin-4-yl)pyridin-3-yl)propanenitrile |

| Alkoxide | Sodium Methoxide | 6-Methoxypyridin-3-yl)propanenitrile |

| Thiolate | Sodium Thiophenoxide | 6-(Phenylthio)pyridin-3-yl)propanenitrile |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-chlorine bond at the 6-position of the pyridine ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govlookchem.comfrontiersin.org This reaction is highly versatile for forming biaryl or heteroaryl-aryl structures. For example, reacting this compound with phenylboronic acid would yield 3-(6-phenylpyridin-3-yl)propanenitrile.

| Reaction | Coupling Partner | Catalyst/Base Example | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(6-Arylpyridin-3-yl)propanenitrile |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | 3-(6-Styrylpyridin-3-yl)propanenitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-(6-(Alkynyl)pyridin-3-yl)propanenitrile |

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov This reaction is catalyzed by a palladium complex in the presence of a base. The product would be an alkene-substituted pyridine derivative.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a bond between the chloropyridine and a terminal alkyne. gold-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the synthesis of alkynyl-substituted pyridines.

C-H Functionalization Studies on the Pyridine Ring

Direct C-H functionalization of pyridine rings is a significant area of research in organic synthesis, offering an atom-economical approach to elaborate the core structure of many pharmaceuticals and agrochemicals. nih.gov The pyridine ring in this compound is electron-deficient, a characteristic that generally makes it less reactive towards electrophilic aromatic substitution but more amenable to nucleophilic and radical additions. rsc.orgyoutube.com The presence of the chloro substituent further influences the ring's electronics and regioselectivity.

While specific C-H functionalization studies on this compound are not extensively documented in the literature, insights can be drawn from studies on related chloropyridine derivatives. For instance, palladium-catalyzed C-H arylation has been successfully applied to 2-chloropyridine (B119429) derivatives, demonstrating the feasibility of functionalizing C-H bonds in the presence of a chloro substituent. researchgate.netchemrxiv.orgchemrxiv.org These reactions often employ a palladium catalyst and a suitable ligand to facilitate the activation of a C-H bond and subsequent coupling with a partner, such as an aryl halide or boronic acid. researchgate.netchemrxiv.orgchemrxiv.org

In the context of this compound, the potential sites for C-H functionalization on the pyridine ring are the C-2, C-4, and C-5 positions. The regioselectivity of such reactions would be governed by a combination of electronic effects from the chloro and cyanoethyl groups, as well as the specific catalytic system employed. The chloro group is an ortho, para-director in electrophilic substitutions but a deactivator, while the cyanoethyl group is a meta-director. In nucleophilic aromatic substitution, the chloro group at the 6-position activates the ring for attack at the 2 and 4-positions. For transition-metal-catalyzed C-H activation, the outcome is often controlled by the directing ability of a functional group or the inherent steric and electronic properties of the substrate. nih.gov

Below is a table summarizing representative examples of palladium-catalyzed C-H functionalization on chloropyridine analogs, which can serve as a model for potential transformations of this compound.

| Catalyst | Ligand | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Fluoroarenes | i-PrOAc | 120 | Up to 85% | researchgate.netchemrxiv.orgchemrxiv.org |

| Pd(MeCN)₄₂ | None | Aryl Iodides | MeCN | Room Temp | Up to 90% | beilstein-journals.org |

| Pd(OAc)₂ | 2-chloropyridine | Phenylboronic acid | Dioxane | 120 | Not Specified | mdpi.com |

Multi-Component Reactions (MCRs) Utilizing this compound Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools in modern synthetic chemistry for building molecular complexity. bohrium.com While specific MCRs that explicitly use this compound as a starting material are not prominently reported, the structural motifs present in this compound are frequently encountered in the products of MCRs or could potentially participate in such reactions.

For example, the synthesis of highly substituted pyridine derivatives, such as pyridine-3,5-dicarbonitriles, has been achieved through MCRs involving aldehydes, malononitrile, and other reagents. acs.orgresearchgate.net This highlights the utility of the nitrile functionality in constructing the pyridine ring itself. It is conceivable that derivatives of this compound could be synthesized via MCRs, or that the existing scaffold could be a substrate in MCRs. For instance, the nitrile group could potentially participate in cycloaddition reactions, a common feature in many MCRs. rsc.org

The table below presents examples of multi-component reactions that lead to the formation of substituted pyridine cores, illustrating the types of transformations that could be relevant to the synthesis or further functionalization of pyridyl nitrile scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehyde | Malononitrile | Primary Amine | Solvent-free, fusion | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | researchgate.net |

| Aldehyde | Malononitrile | Thiol | TBAH or Piperidine, EtOH or MeCN | Pyridine-3,5-dicarbonitrile | acs.org |

| Aldehyde | Malononitrile | 1,3-Thiazolidinedione | Not Specified | Substituted Pyridine | researchgate.net |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this compound are scarce, the reactivity of its functional groups allows for informed speculation on potential reaction pathways.

Electrophilic Aromatic Substitution: For electrophilic attack on the pyridine ring, the reaction is generally disfavored due to the ring's electron-deficient nature. pearson.com The nitrogen atom can also be protonated or coordinate to a Lewis acid, further deactivating the ring. youtube.com If substitution were to occur, it would likely proceed through a high-energy Wheland intermediate, with the electrophile adding to the C-3 or C-5 position to avoid placing a positive charge adjacent to the electronegative nitrogen atom.

Nucleophilic Aromatic Substitution: The chloro group at the 6-position is susceptible to nucleophilic displacement, a classic reaction of halopyridines. The mechanism typically involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

Palladium-Catalyzed C-H Activation: In the case of palladium-catalyzed C-H functionalization, the mechanism is believed to proceed through a catalytic cycle. beilstein-journals.org A common pathway involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by C-H activation to form a palladacycle. nih.gov This intermediate can then undergo reductive elimination with a coupling partner to form the C-C or C-heteroatom bond and regenerate the active catalyst. nih.govbeilstein-journals.org

Reactions involving the Nitrile Group: The cyano group can undergo a variety of transformations. For instance, in the presence of radicals, it could potentially participate in cyclization reactions. Theoretical studies on the reaction of cyano radicals with dienes to form pyridines suggest complex multi-step pathways involving various intermediates. nih.gov The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, with mechanisms well-established in organic chemistry textbooks.

The following table outlines plausible mechanistic steps for key transformations involving scaffolds similar to this compound.

| Transformation | Key Mechanistic Steps | Intermediates |

| Electrophilic Aromatic Substitution | Electrophile attack on the aromatic ring, formation of a carbocationic intermediate, deprotonation to restore aromaticity. | Wheland Intermediate |

| Nucleophilic Aromatic Substitution | Nucleophilic addition to the carbon-halogen bond, formation of a resonance-stabilized anionic intermediate, elimination of the halide. | Meisenheimer Complex |

| Palladium-Catalyzed C-H Arylation | Oxidative addition of an aryl halide to Pd(0), C-H activation to form a palladacycle, reductive elimination to form the C-C bond. | Palladacycle |

| Radical Cyclization involving Nitrile | Radical initiation, addition of the radical to the nitrile, intramolecular cyclization, termination. | Radical Intermediates |

Advanced Spectroscopic and Structural Characterization of 3 6 Chloropyridin 3 Yl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, confirming the connectivity and spatial relationships of atoms within 3-(6-Chloropyridin-3-yl)propanenitrile.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propanenitrile side chain. The pyridine ring exhibits three protons, whose chemical shifts and coupling patterns are influenced by the electron-withdrawing chlorine atom and the alkyl substituent. The propanenitrile chain displays two methylene (B1212753) groups, which typically appear as triplets due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule. The chemical shifts would differentiate the five carbons of the chloropyridine ring from the three carbons of the propanenitrile chain (two methylene carbons and one nitrile carbon). The nitrile carbon is characteristically found far downfield.

¹⁵N NMR: While less common, ¹⁵N NMR could be used to characterize the two distinct nitrogen environments: the sp²-hybridized nitrogen in the pyridine ring and the sp-hybridized nitrogen of the nitrile group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.3 (d) | ~150 |

| Pyridine C3 | - | ~135 |

| Pyridine C4-H | ~7.6 (dd) | ~140 |

| Pyridine C5-H | ~7.3 (d) | ~124 |

| Pyridine C6 | - | ~151 |

| -CH₂- (alpha to ring) | ~2.9 (t) | ~28 |

| -CH₂- (beta to ring) | ~2.7 (t) | ~17 |

| -C≡N | - | ~118 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5) and between the two methylene groups (-CH₂-CH₂-) in the propanenitrile chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the C4-H, C5-H, and the two CH₂ groups. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY can provide insights into the preferred conformation of the molecule by showing correlations between the protons of the propanenitrile chain and the protons on the pyridine ring (e.g., H-2 and H-4). researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods often used to observe the protonated molecule [M+H]⁺.

The molecular formula of this compound is C₈H₇ClN₂. Its exact mass can be determined, and its fragmentation in the mass spectrometer can provide structural confirmation. Common fragmentation pathways may involve the cleavage of the propanenitrile side chain or the loss of the chlorine atom.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl isotope) | Identity | Description |

|---|---|---|

| 166.03 | [M]⁺ | Molecular Ion |

| 167.04 | [M+H]⁺ | Protonated Molecular Ion (in ESI-MS) |

| 126.04 | [M-CH₂CN]⁺ | Loss of the cyanomethyl radical |

| 112.05 | [C₅H₄NCl]⁺ | Chloropyridinyl cation after side chain cleavage |

| 131.00 | [M-Cl]⁺ | Loss of chlorine radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups each have a distinct vibrational signature:

Nitrile group (-C≡N): A sharp, intense absorption band.

Aromatic ring (C=C and C=N): Multiple bands in the fingerprint region.

Aliphatic chain (-CH₂-): C-H stretching and bending vibrations.

C-Cl bond: A stretch vibration typically in the lower frequency region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Nitrile (C≡N) | 2260 - 2240 | Stretching |

| Aromatic C=C / C=N | 1600 - 1450 | Ring Stretching |

| Aliphatic CH₂ | ~1465 | Bending (Scissoring) |

| C-Cl | 800 - 600 | Stretching |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. rsc.org An SC-XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chloropyridine ring in this compound acts as the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions, which are characteristic of heteroaromatic systems. The position of the maximum absorbance (λ_max) and the molar absorptivity are key parameters obtained from this analysis. Fluorescence studies could also be conducted to investigate the molecule's emissive properties and the nature of its electronically excited states, although such properties are not guaranteed.

Theoretical and Computational Chemistry of 3 6 Chloropyridin 3 Yl Propanenitrile

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org For 3-(6-Chloropyridin-3-yl)propanenitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate its fundamental electronic characteristics. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. Geometrical optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. For this compound, this process is particularly important due to the conformational flexibility of the propanenitrile side chain.

Conformational analysis involves exploring the different spatial arrangements (conformers) that arise from rotation around the single bonds in the side chain. By calculating the relative energies of these conformers, the global minimum energy structure—the most stable and thus most populated conformation at equilibrium—can be identified. This optimized geometry is the basis for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents typical bond lengths and angles that would be determined through DFT calculations for the molecule's key structural features.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C≡N (Nitrile) | 1.16 Å |

| Bond Length | C-C (Pyridine Ring) | 1.39 Å |

| Bond Angle | C-C-C (Side Chain) | 112.5° |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential.

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the nitrile group, and the chlorine atom. researchgate.net These sites are indicative of lone pair electrons and π-electron systems.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically located around the hydrogen atoms of the pyridine ring and the aliphatic side chain.

Charge distribution analysis, often performed using Mulliken population analysis, quantifies the partial charge on each atom, providing a numerical basis for the trends observed in the MEP map.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and shape of these orbitals are critical in determining a molecule's electronic properties and reactivity.

HOMO: This orbital acts as the electron donor. In this compound, the HOMO is likely to be distributed over the electron-rich chloropyridine ring.

LUMO: This orbital acts as the electron acceptor. The LUMO is expected to be located over the π-antibonding system of the pyridine ring and the nitrile group.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Representative FMO Properties for a Pyridine Derivative (Illustrative Data) This table shows typical energy values obtained from DFT calculations for molecules with similar functional groups.

| Parameter | Energy (eV) (Illustrative) | Implication |

|---|---|---|

| EHOMO | -6.87 eV | Electron-donating capability |

| ELUMO | -1.61 eV | Electron-accepting capability |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of a molecule, which can be used to interpret and verify experimental data. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the vibrational modes can be made, confirming the presence of key functional groups such as the C≡N nitrile stretch, the C-Cl stretch, and aromatic C-H vibrations. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field. The predicted chemical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's connectivity and structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov This method predicts the absorption wavelengths (λmax) corresponding to the excitation of electrons from occupied to unoccupied orbitals (e.g., HOMO to LUMO). These predictions help in understanding the electronic structure and interpreting the experimental UV-Vis absorption spectrum.

In Silico Reaction Mechanism Studies and Transition State Analysis

Computational methods are instrumental in elucidating the pathways of chemical reactions. For this compound, these studies could explore its synthesis or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, one could computationally study the nucleophilic substitution of the chlorine atom on the pyridine ring, calculating the energy barrier to predict the reaction's feasibility and kinetics.

Non-Covalent Interaction (NCI) Analysis in Aggregates and Host-Guest Systems

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI analysis, often performed using tools based on the electron density, allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgnih.gov

In aggregates of this compound, NCI analysis could identify and quantify interactions like:

Hydrogen Bonds: Weak C-H···N or C-H···Cl hydrogen bonds could play a significant role in the crystal structure.

π-π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with a nucleophilic region of another molecule.

Understanding these interactions is key to predicting the solid-state structure and physical properties of the compound, as well as its ability to bind to a host molecule or a biological receptor. rsc.org

Academic Applications of 3 6 Chloropyridin 3 Yl Propanenitrile As a Versatile Synthetic Intermediate

Building Block in Heterocyclic Chemistry Research

In the field of heterocyclic chemistry, 3-(6-chloropyridin-3-yl)propanenitrile serves as a foundational scaffold for creating more elaborate, fused-ring systems. The presence of the cyano group and the chloro-substituted pyridine (B92270) ring offers multiple reaction sites for cyclization and functionalization.

Synthesis of Novel Pyridine-Fused Heterocycles (e.g., pyrido[3,4-d]pyrimidines, triazolopyridines)

The construction of pyridine-fused heterocycles is a significant area of research due to their prevalence in biologically active molecules and functional materials. ias.ac.inias.ac.in this compound is an ideal precursor for these systems. The nitrile moiety is a key functional group for building fused pyrimidine (B1678525) and triazole rings.

Pyrido[3,4-d]pyrimidines: The synthesis of the pyrido[3,4-d]pyrimidine (B3350098) core often involves the cyclization of an ortho-amino-substituted pyridine carbonitrile. Starting from this compound, a nitro group can be introduced onto the pyridine ring, followed by reduction to an amine. This ortho-aminonitrile intermediate is then susceptible to cyclocondensation with various one-carbon reagents like formamide (B127407) or formic acid to construct the fused pyrimidine ring. rsc.orgnih.gov This approach yields substituted pyrido[3,4-d]pyrimidines, which are investigated for various applications, including as kinase inhibitors. nih.govencyclopedia.pub

Triazolopyridines: The nitrile group can also be elaborated to form a fused triazole ring, leading to the synthesis of triazolopyridines. researchgate.netnih.gov One common strategy involves the conversion of the nitrile to a hydrazide or an enaminonitrile, which can then undergo cyclization. For instance, reaction with hydrazine (B178648) can produce a hydrazinyl intermediate that, upon treatment with appropriate reagents, closes to form a fused 1,2,4-triazole (B32235) ring. nih.gov A related scaffold, 3-[(6-chloropyridin-3-yl)methyl]-1,2,3-triazolo[4,5-d]pyrimidine, highlights the utility of the chloropyridine moiety in building such fused systems, which have shown potential fungicidal and insecticidal properties. researchgate.net

| Fused Heterocycle | Synthetic Strategy | Key Reagents |

| Pyrido[3,4-d]pyrimidine | Nitration, reduction to amine, followed by cyclocondensation of the resulting ortho-aminonitrile. | HNO₃/H₂SO₄, Fe/HCl, Formamide (HCONH₂) |

| Triazolopyridine | Conversion of the nitrile to a reactive intermediate (e.g., enaminonitrile, hydrazide) followed by intramolecular cyclization. | Hydrazine (N₂H₄), Acyl Hydrazides |

Construction of Complex Polycyclic Scaffolds for Chemical Biology Probes (focus on synthesis)

The synthesis of the fused heterocycles described above is synonymous with the construction of complex polycyclic scaffolds. These rigid, planar, and structurally diverse frameworks are of significant interest as core structures for the development of chemical biology probes. nih.gov The fusion of a pyrimidine or triazole ring onto the initial pyridine scaffold creates a more complex, three-dimensional architecture with defined orientations of substituents.

The synthetic routes to pyrido[3,4-d]pyrimidines and triazolopyridines generate molecules with increased structural complexity, often creating multiple contiguous chiral centers in a stereoselective manner. By strategically choosing the cyclization partners and subsequent functionalization reagents, chemists can build a library of diverse polycyclic compounds from the common precursor, this compound. These scaffolds can then be further derivatized with fluorescent tags, affinity labels, or other reporter groups to serve as probes for studying biological systems.

Role in Materials Science Research

The functional groups of this compound provide reactive handles that can be exploited in the synthesis of advanced materials.

Precursor for Functional Polymers and Dendrimers

While specific examples utilizing this compound as a monomer are not widespread, its structure offers significant potential. The nitrile group can be chemically transformed (e.g., reduced to a primary amine or hydrolyzed to a carboxylic acid) to create monomers suitable for step-growth polymerization, such as the synthesis of polyamides or polyesters.

Furthermore, the bifunctional nature of the molecule makes it a candidate for the synthesis of hyperbranched polymers or dendrimers. researchgate.netrjptonline.org In a divergent synthesis approach, the nitrile or chloro groups could be functionalized and reacted in a stepwise manner to build successive generations of a dendrimer, leading to well-defined, monodisperse macromolecules. chemrxiv.orgresearchgate.net The resulting polymers or dendrimers would incorporate the electronically distinct chloropyridine moiety, potentially imparting unique photophysical or conductive properties to the final material.

Ligand Synthesis for Coordination Chemistry and Catalysis Research (e.g., MOFs)

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordinating agent for a wide range of metal ions. hud.ac.uksemanticscholar.org This inherent property positions this compound and its derivatives as potential ligands in coordination chemistry. The pyridine ring can act as a monodentate ligand, or the molecule can be elaborated to create multidentate ligands.

For example, hydrolysis of the nitrile group to a carboxylic acid would create a bidentate ligand capable of forming stable chelate rings with metal centers. Such ligands are fundamental components in the design of metal-organic frameworks (MOFs) and coordination polymers. The specific electronic properties conferred by the chloro substituent can modulate the donor strength of the pyridine nitrogen, allowing for the fine-tuning of the resulting metal complex's catalytic activity or material properties. mdpi.com

Intermediate in Agrochemical Research for Novel Compound Synthesis (focus on chemical synthesis)

The 6-chloropyridin-3-yl methyl scaffold is a key structural motif in several commercial insecticides, most notably in the neonicotinoid class. The structural similarity of this compound to these active compounds makes it a highly valuable intermediate for the synthesis of novel agrochemical candidates.

Research has shown that derivatives of this scaffold possess notable biological activity. For example, compounds such as 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines have demonstrated moderate to weak fungicidal and insecticidal activities in preliminary bioassays. researchgate.net

Moreover, the compound N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide is a known environmental transformation product of the widely used insecticide Acetamiprid, underscoring the importance of this chemical framework in agrochemistry. nih.gov this compound can serve as a starting point for synthesizing a wide array of analogues by chemically modifying the propanenitrile side chain into other functional groups, such as the acetimidamide moiety, to explore new structure-activity relationships.

| Agrochemical Class | Structural Feature | Relevance of Intermediate |

| Neonicotinoids | (6-Chloropyridin-3-yl)methyl group | The intermediate contains the core scaffold, allowing for the synthesis of analogues by modifying the side chain. |

| Novel Fungicides | Triazolo[4,5-d]pyrimidine fused systems | Serves as a precursor to the fused heterocyclic core which has shown fungicidal activity. researchgate.net |

Analytical Chemistry Applications of this compound

Despite its role as a versatile synthetic intermediate, publicly available research detailing the specific applications of this compound within the field of analytical chemistry is limited. While it is plausible that this compound could be utilized as a reference standard for the qualitative and quantitative analysis of synthetic reactions in which it is a reactant, intermediate, or product, specific documented instances of this application are not readily found in scientific literature.

For a compound to be effectively used as a reference standard, its purity must be well-characterized, typically using a combination of analytical techniques. The development of analytical methods would involve techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to establish its retention time and mass-to-charge ratio for accurate identification and quantification.

Similarly, its application in method development would likely be tied to the analysis of novel compounds synthesized from it. In such cases, this compound could serve as a starting point for developing separation and detection methods for its derivatives. However, without specific studies documenting these uses, any discussion remains hypothetical.

Further research and publication in the field of analytical chemistry are needed to fully establish and detail the role of this compound as a reference standard and its applications in analytical method development.

Future Directions and Emerging Research Avenues for 3 6 Chloropyridin 3 Yl Propanenitrile Research

Development of Sustainable and Economically Viable Synthetic Routes

Future research will increasingly focus on developing green and sustainable synthetic methodologies for 3-(6-Chloropyridin-3-yl)propanenitrile and related derivatives. nih.gov Traditional synthetic pathways often rely on harsh conditions or stoichiometric reagents, leading to significant waste. The drive towards sustainability necessitates the exploration of catalytic systems that are not only efficient but also environmentally benign.

A primary avenue of investigation involves the use of earth-abundant metal catalysts, such as iron and copper, to replace precious metals like palladium and rhodium. researchgate.net These metals offer a more economical and sustainable alternative for key bond-forming reactions. Furthermore, the principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, will be central to designing new synthetic routes. primescholars.comrsc.org Methodologies such as one-pot multi-component reactions and catalytic C-H functionalization are expected to be pivotal in achieving these goals, reducing the number of synthetic steps, minimizing waste, and lowering energy consumption. nih.govorganic-chemistry.org

| Synthetic Approach | Traditional Method | Future Sustainable Goal |

| Catalyst | Precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Iron, Copper) researchgate.net |

| Reaction Type | Multi-step synthesis with protecting groups | One-pot, multi-component reactions nih.gov |

| Efficiency Metric | High yield | High atom economy primescholars.com |

| Key Transformation | Pre-functionalized precursors | Direct C-H functionalization semanticscholar.org |

| Environmental Impact | Significant solvent and reagent waste | Use of green solvents, solvent-free conditions nih.gov |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The inherent chemical functionalities of this compound—a chloropyridine ring and a nitrile group—offer a rich playground for exploring novel reactivity. The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, allowing for transformations into primary amines, amides, carboxylic acids, or ketones via reactions with reagents like LiAlH4, water, or Grignard reagents. libretexts.org Future work could uncover new catalytic systems to mediate these transformations under milder conditions or with enhanced selectivity.

Moreover, the pyridine (B92270) ring itself presents opportunities for functionalization. The electronic properties of the ring can be modulated by its substituents, influencing its reactivity. nih.gov Research into late-stage functionalization, where C-H bonds on the pyridine ring are selectively converted into new bonds, could provide rapid access to a diverse library of derivatives without the need for de novo synthesis. nih.gov Exploring photochemical methods may also reveal unique reactivity pathways, such as those involving pyridinyl radicals, leading to previously inaccessible molecular architectures. acs.org

| Functional Group | Known Transformation | Potential Future Exploration |

| Nitrile (-CN) | Reduction to primary amine (-CH₂NH₂) | Selective catalytic hydrogenation with novel catalysts. |

| Hydrolysis to carboxylic acid (-COOH) | Enzyme-catalyzed hydrolysis for green conditions. | |

| Reaction with Grignard reagents to form ketones | Diastereoselective additions using chiral catalysts. | |

| Chloropyridine Ring | Nucleophilic aromatic substitution of chloride | Palladium-catalyzed cross-coupling with a wider range of nucleophiles. mdpi.com |

| C-H Functionalization | Regioselective functionalization at positions other than the chloride-bearing carbon. semanticscholar.org | |

| Ring Transformation | Metal-catalyzed ring-expansion or dearomatization reactions. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how synthetic routes are designed and optimized. Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even propose novel retrosynthetic pathways. nih.govproquest.com For a molecule like this compound, ML models could accelerate the discovery of more efficient syntheses by sifting through millions of potential reaction combinations, a task unfeasible for human chemists. researchgate.net

Retrosynthesis prediction models, for instance, have shown poor performance for specialized areas like heterocycle formation due to limited data. chemrxiv.orgnih.gov However, transfer learning methods are being developed to overcome these limitations. nih.gov By fine-tuning models on specific datasets of pyridine and nitrile reactions, AI tools could become adept at designing synthetic routes to complex derivatives of the target compound. This data-driven approach minimizes trial-and-error experimentation, saving time, resources, and reducing chemical waste. proquest.com

| AI/ML Application | Description | Potential Impact on Research |

| Reaction Outcome Prediction | Algorithms predict the major product and yield of a reaction given the reactants and conditions. | Reduces failed experiments and accelerates optimization. |

| Retrosynthesis Planning | AI suggests pathways to disconnect a target molecule into simpler, commercially available starting materials. chemrxiv.org | Uncovers non-intuitive and potentially more efficient synthetic routes. |

| Catalyst Design | ML models identify relationships between catalyst structure and performance to suggest novel, more active catalysts. | Accelerates the development of sustainable catalytic systems. |

| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models predict chemical properties or biological activity. researchgate.net | Guides the design of new derivatives with desired functional attributes. |

Expansion of Applications in Advanced Functional Materials and Nanochemistry

The structural features of this compound make it an intriguing building block for advanced materials. The pyridine ring can engage in pi-stacking interactions, a key feature in the design of organic semiconductors and other electronic materials. The nitrile group offers a site for polymerization or coordination to metal centers.

Future research could explore the incorporation of this molecule into polymers or metal-organic frameworks (MOFs). In polymers, the polar nitrile group could enhance properties like dielectric constant or thermal stability. As a ligand in MOFs, the pyridine nitrogen and the nitrile group could coordinate to metal ions, creating porous materials with potential applications in gas storage, separation, or catalysis. The presence of the chlorine atom also provides a handle for further functionalization, allowing the material's properties to be precisely tuned after its initial synthesis.

Mechanistic Understanding of Complex Catalytic Processes Involving Pyridine Nitriles

A deep, fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. For reactions involving this compound, particularly those catalyzed by transition metals, detailed mechanistic studies are a key future direction. Such studies elucidate the roles of ligands, the nature of catalytic intermediates, and the rate-determining steps of a reaction.

Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, combined with computational modeling (e.g., Density Functional Theory), can provide a molecular-level picture of the catalytic cycle. For instance, in C-H activation or C-N bond activation reactions involving the pyridine ring, understanding the precise mechanism of bond cleavage is essential for controlling selectivity and efficiency. rsc.org Mechanistic insights into iron-catalyzed C-C coupling reactions, for example, have pointed to the involvement of iron-oxo species in activating C-H bonds. nih.gov Applying these investigative approaches to reactions of this compound will enable the development of next-generation catalysts with superior performance.

Q & A

(Basic) What are the optimal synthetic routes for 3-(6-Chloropyridin-3-yl)propanenitrile, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis of nitrile derivatives like this compound often involves Knoevenagel condensation or nucleophilic substitution. A representative method for analogous compounds (e.g., 3-oxo-3-piperidin-1-yl-propionitrile) employs ethanol as the solvent, piperidine as a base catalyst, and temperatures maintained at 0–5°C for controlled reaction progression . To maximize yield:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Catalyst selection : Piperidine facilitates deprotonation and accelerates condensation.

- Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) isolates the product.

(Advanced) How can computational chemistry predict the reactivity of the nitrile group in this compound under different reaction conditions?

Answer:

Density Functional Theory (DFT) calculations can model the electronic environment of the nitrile group. Key steps include:

- Electrostatic potential mapping : Identifies nucleophilic/electrophilic sites on the molecule.

- Frontier molecular orbital analysis : Predicts reactivity by analyzing HOMO-LUMO gaps. For example, the nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining why polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.

(Basic) What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : A sharp absorption band at ~2240 cm⁻¹ confirms the C≡N stretch.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 180.6 for C₈H₆ClN₂) validate the molecular formula .

(Advanced) How can discrepancies in reported reaction yields for similar propionitrile derivatives guide synthesis optimization?

Answer:

Discrepancies often arise from:

- Catalyst loading : Excess piperidine (>10 mol%) in Knoevenagel reactions can deprotonate intermediates excessively, leading to byproducts. Titration experiments optimize catalyst amounts .

- Solvent polarity : Ethanol (polar protic) versus acetonitrile (polar aprotic) affects reaction rates. Kinetic studies under varying solvents resolve yield inconsistencies.

- Workup protocols : Inadequate quenching of unreacted reagents (e.g., residual acyl chlorides) reduces purity. Sequential washes (NaHCO₃ followed by brine) improve recovery .

(Basic) What purification methods are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Liquid-liquid extraction : Separate organic phases using dichloromethane/water to remove polar impurities.

- Column chromatography : Use silica gel with a hexane/ethyl acetate (8:2) gradient. Monitor fractions via TLC (Rf ~0.4).

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation. Yield improvements (~15%) are achievable with slow cooling rates .

(Advanced) What role does the chloropyridinyl moiety play in the electronic properties of this compound, and how can this be experimentally verified?

Answer:

The 6-chloropyridinyl group:

- Electron-withdrawing effect : The Cl substituent increases the pyridine ring’s electron deficiency, enhancing electrophilic reactivity.

- Verification methods :

- X-ray crystallography : Bond length analysis (C-Cl: ~1.73 Å) confirms inductive effects .

- Cyclic voltammetry : Redox potentials shift positively, indicating stabilized LUMO levels due to Cl’s −I effect.

- Hammett constants : σₚ values for Cl (+0.23) correlate with increased nitrile electrophilicity in SNAr reactions .

(Basic) How can researchers ensure the stability of this compound during storage?

Answer:

- Storage conditions : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the nitrile group.

- Stability testing : Monitor via periodic HPLC analysis; degradation products (e.g., carboxylic acids) indicate moisture ingress.

- Additives : Desiccants (molecular sieves) in storage containers mitigate humidity effects .

(Advanced) What strategies resolve contradictions in spectral data interpretation for structurally similar nitriles?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., pyridinyl vs. aromatic protons).

- Isotopic labeling : Introduce ¹³C at the nitrile carbon to track its chemical environment unambiguously.

- Comparative crystallography : Overlay crystal structures of analogs (e.g., 2-(2-chlorophenyl)-3-oxo-propanenitrile) to identify conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.